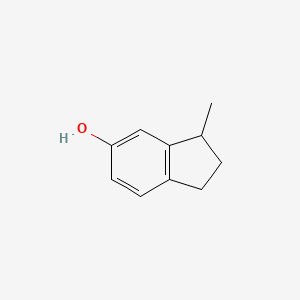
3-Methylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylindan-5-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the fifth carbon of the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindan-5-ol can be achieved through several methods. One common approach involves the condensation of 2-formyl-cyclopentanone and acetone catalyzed by a base, followed by a series of reactions including oxidation and hydrolysis . Another method uses ethyl-cyclopentylidene-acetate as a starting material, which undergoes a series of transformations to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene at high pressure, followed by sulfonation and subsequent hydrolysis . This multistep process ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Methylindan-5-one.
Reduction: Formation of 3-Methylindan.
Substitution: Formation of various substituted indan derivatives.
Scientific Research Applications
3-Methylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methylindan-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Indan-5-ol: Similar structure but lacks the methyl group at the third position.
3-Methylindan: Lacks the hydroxyl group at the fifth position.
5-Hydroxyindane: Similar structure but lacks the methyl group at the third position.
Uniqueness: 3-Methylindan-5-ol is unique due to the presence of both the methyl group at the third position and the hydroxyl group at the fifth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
20294-37-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-7,11H,2-3H2,1H3 |
InChI Key |
DGABSSAOKQLLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)


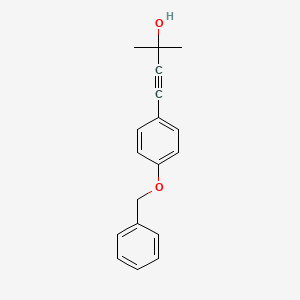

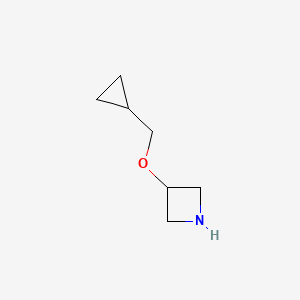

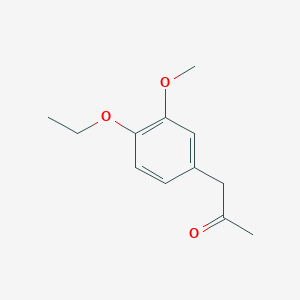
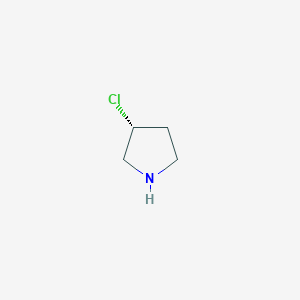
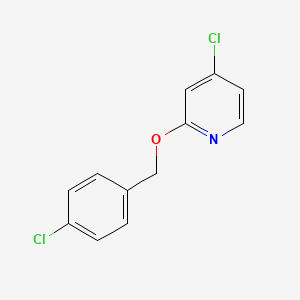


![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
